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Application Notes

Cyanine3 (Cy3) is a bright and photostable fluorescent dye belonging to the cyanine family,
widely employed in molecular biology for labeling nucleic acids. Its application in Fluorescence
In Situ Hybridization (FISH) is particularly advantageous for the detection and localization of
specific DNA or RNA sequences within morphologically preserved cells and tissues. The bright
orange-red fluorescence of Cy3 provides a high signal-to-noise ratio, making it an excellent
choice for visualizing gene fusions, amplifications, deletions, and chromosome abnormalities.

The principle of Cy3-FISH involves the hybridization of a Cy3-labeled nucleic acid probe to its
complementary target sequence in the sample. This direct labeling method offers a streamlined
workflow compared to indirect detection methods. The inherent brightness and photostability of
Cy3 are critical for withstanding the harsh conditions of FISH protocols and for allowing
sufficient time for image acquisition, especially for detecting low-abundance targets.[1][2] Cy3-
labeled probes have demonstrated a fluorescence level 5-10 times higher than that of
fluorescein-labeled probes, coupled with high resistance to photobleaching during prolonged
light exposure.[1]

Cy3's spectral properties are well-suited for multiplexing experiments, where multiple targets
are visualized simultaneously using different fluorophores. It can be effectively excited by
common laser lines (e.g., 532 nm) and its emission is readily detectable with standard filter
sets.[2][3] These characteristics, combined with its commercial availability in various reactive
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forms for probe synthesis, make Cy3 a versatile and reliable fluorophore for a wide range of
FISH applications in basic research, clinical diagnostics, and drug development.[1][4][5]

Quantitative Data

The selection of a fluorophore is a critical aspect of designing a successful FISH experiment.
The following table summarizes the key quantitative characteristics of Cyanine3.

Property Value | Description Notes

Efficiently excited by standard

Excitation Maximum ~550-555 nm 532 nm or 561 nm laser lines.

[2](3]

Emits in the orange-red region

Emission Maximum ~570-572 nm o
of the visible spectrum.[2][3]
o o Indicates high efficiency of light
Molar Extinction Coefficient ~150,000 cm~—*M~* _
absorption.[3]
Represents the efficiency of
Quantum Yield ~0.15-0.24 converting absorbed light into
emitted fluorescence.[3]
Superior to fluorescein (FITC),
Photostability Moderate to good allowing for longer exposure
times during imaging.[1][3]
Stable fluorescence in the
pH Sensitivity Relatively insensitive physiological pH range (pH 4-

10).[3]

Note: Values can vary depending on the conjugation partner and the local molecular
environment.[3]

Experimental Protocols

This section provides a detailed protocol for performing FISH with Cy3-labeled probes on fixed
cells or tissue sections.
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l. Probe Preparation and Labeling

The generation of Cy3-labeled probes is the initial and a critical step for a successful FISH
experiment. Probes can be custom-synthesized with a 5' or 3' Cy3 label or generated in the
laboratory.

A. Oligonucleotide Probes: Custom-synthesized oligonucleotide probes directly conjugated to
Cy3 are commercially available and offer a convenient and reliable option.[6]

B. Labeling of Larger DNA Probes (e.g., BACs, YACs, or PCR products) by Nick Translation:

o Prepare the Nick Translation Reaction Mix: In a microcentrifuge tube, combine the following
reagents on ice:

o 1 pg of probe DNA

[e]

5 pL of 10x Nick Translation Buffer

o

5 ulL of 0.2 mM dNTP mix (dATP, dGTP, dCTP)

[¢]

1 pL of 1 mM Cy3-dUTP

[¢]

10 U of DNA Polymerase |

[e]

0.5-1.0 pg of DNase | (concentration may need optimization)

o

Nuclease-free water to a final volume of 50 pL.

 Incubate the reaction at 15°C for 1-2 hours. The incubation time may require optimization to
achieve the desired probe size range (200-500 bp).

o Stop the reaction by adding 5 uL of 0.5 M EDTA.

» Purify the labeled probe using a spin column or ethanol precipitation to remove
unincorporated nucleotides.

o Assess Labeling Efficiency: The incorporation of Cy3 can be assessed by measuring the
absorbance at 260 nm (for DNA) and 550 nm (for Cy3).
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Il. Sample Preparation

A. For Adherent Cells on Coverslips:

o Culture cells on sterile glass coverslips until they reach the desired confluency.

e Wash the cells twice with phosphate-buffered saline (PBS).

o Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

e Wash three times with PBS for 5 minutes each.

» Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
e Wash three times with PBS for 5 minutes each.

» Proceed to the denaturation step.

B. For Paraffin-Embedded Tissue Sections:

o Deparaffinize the slides by immersing them in xylene twice for 10 minutes each.[7]

» Rehydrate the sections by sequential immersion in 100%, 90%, and 70% ethanol for 5
minutes each, followed by a rinse in distilled water.[7]

» Perform antigen retrieval by incubating the slides in a citrate buffer (pH 6.0) at 95-100°C for
15-30 minutes.[7]

e Cool the slides to room temperature and wash with PBS.

o Treat the sections with pepsin (0.5 mg/mlin 0.01N HCI) at 37°C for 10-15 minutes to improve
probe accessibility.[7]

e Wash twice with PBS.
o Fix the tissue with 1% formaldehyde in PBS for 5 minutes.[7]

¢ Wash with PBS.
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o Dehydrate the sections through an ethanol series (70%, 90%, and 100%) for 1 minute each
and air dry.[7]

lll. Hybridization

o Prepare the Hybridization Buffer: A typical hybridization buffer consists of 50% formamide, 2x
SSC, 10% dextran sulfate, and blocking agents like Cot-1 DNA (for human samples) to
suppress repetitive sequences.

o Prepare the Probe Mix: Dilute the Cy3-labeled probe in the hybridization buffer to the desired
final concentration (typically 10-50 ng/pL).

o Denature the Probe and Target DNA:
o Apply 10-20 pL of the probe mixture to the prepared slide.
o Cover with a coverslip, avoiding air bubbles, and seal the edges with rubber cement.[2]
o Denature the slide on a hot plate at 75°C for 5-10 minutes.[3][7]

o Hybridize: Transfer the slides to a humidified chamber and incubate at 37°C overnight.[3]

IV. Post-Hybridization Washes

The stringency of the washes is critical for removing non-specifically bound probes and
reducing background fluorescence.

Carefully remove the rubber cement and allow the coverslip to detach in a solution of 2x
SSC.[2]

Perform a high-stringency wash in 0.4x SSC with 0.3% IGEPAL at 72°C for 2 minutes.[2]

Wash in 2x SSC with 0.1% IGEPAL at room temperature for 1 minute.[2]

Briefly rinse with distilled water and allow the slides to air dry in the dark.[2]

V. Counterstaining and Mounting
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Apply a drop of antifade mounting medium containing a nuclear counterstain, such as DAPI
(4',6-diamidino-2-phenylindole), to the slide.

Carefully place a coverslip over the sample, avoiding air bubbles.

Seal the edges of the coverslip with nail polish.

Store the slides at 4°C in the dark until imaging.

VI. Imaging

 Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for
Cy3 (Excitation: ~550 nm, Emission: ~570 nm) and the counterstain (e.g., DAPI).

e Acquire images using a sensitive camera and appropriate software.

Mandatory Visualizations
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Caption: Experimental workflow for Fluorescence In Situ Hybridization (FISH) using Cyanine3-
labeled probes.
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Caption: Logical relationship of Cyanine3's properties contributing to successful FISH
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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